molecular formula C9H8Cl3NO2S B590165 Captan-d6 CAS No. 1330190-00-5

Captan-d6

Cat. No. B590165
CAS RN: 1330190-00-5
M. Wt: 306.615
InChI Key: LDVVMCZRFWMZSG-TZCZJOIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Captan-d6 is the deuterium-labeled version of Captan . Captan is a common agricultural fungicide used to control various types of fungi including Botrytis, Fusarium, Fusicoccum, and Pythium . It enhances denitrifying and total culturable bacteria .


Synthesis Analysis

Captan-d6 is used as an internal standard for the quantification of captan . It is used in LC-MS/MS methods featuring a dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources .


Molecular Structure Analysis

The molecular formula of Captan-d6 is C9H2Cl3D6NO2S . The formal name is 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6 .


Chemical Reactions Analysis

Thermally labile pesticides like Captan are prone to thermal degradation during sample introduction into a gas chromatograph (GC) to tetrahydrophthalimide (THPI), 4,4′-dichlorobenzophenone (DCBP), and phthalimide (PI), mainly produced in the glass liner of the injector .


Physical And Chemical Properties Analysis

Captan-d6 is a colorless crystal with a melting point of 171-174 °C . It has a vapor pressure of 1 x 10-5 Pascal and an octanol/water partition coefficient (Pow) of 610 ± 90 at 25 °C . It is slightly soluble in water, chloroform, ethyl acetate, and methanol .

Scientific Research Applications

Internal Standard for Quantification

Captan-d6 is used as an internal standard for the quantification of captan . This is done by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .

Fungicide Research

Captan-d6 is a trichloromethyl sulfenyl fungicide . It’s used in research to understand the effects and mechanisms of fungicides. For example, it’s known to degrade into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins, in cells .

DNA Damage and Repair Studies

Captan-d6 is used in the research area of DNA Damage and Repair . It can help in understanding how DNA damage occurs and how it is repaired in cells.

Endocrinology & Metabolism Research

Captan-d6 is also used in the research area of Endocrinology & Metabolism . It can help in studying the effects of chemicals on the endocrine system and metabolism.

Reproductive Biology Research

In the field of Reproductive Biology, Captan-d6 is used to study its effects on reproductive systems . For instance, it has been found to induce chromosomal aberrations in spermatocytes and sperm head abnormalities in mice .

Toxicology & Xenobiotic Metabolism Research

Captan-d6 is used in Toxicology & Xenobiotic Metabolism research . It helps in understanding how toxins and foreign substances are metabolized in the body.

Environmental Toxicology Research

In Environmental Toxicology research, Captan-d6 is used to study its effects on the environment . For example, it has been found to reduce the survival of adult male and female alfalfa leafcutting bees when applied topically or administered in the diet .

Agricultural Applications

Formulations containing captan have been used in the control of fungi in agriculture . Captan-d6 can be used in research to understand the effectiveness and impact of these formulations.

Mechanism of Action

Target of Action

Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of Captan-d6 are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .

Mode of Action

Captan-d6, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .

Biochemical Pathways

It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in Captan-d6 could potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of Captan-d6 leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that Captan-d6 can have significant molecular and cellular impacts.

Safety and Hazards

Captan-d6 may cause an allergic skin reaction and serious eye damage . It is toxic if inhaled and suspected of causing cancer . It is also very toxic to aquatic life .

Future Directions

The use of Captan-d6 and other stable isotopes in pharmaceuticals has gained attention due to their potential to affect the pharmacokinetics and metabolic profiles of drugs . This could lead to new directions in drug development and testing.

properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVMCZRFWMZSG-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Captan-d6

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